molecular formula C22H26O8 B1662434 Syringaresinol CAS No. 487-35-4

Syringaresinol

Cat. No. B1662434
CAS RN: 487-35-4
M. Wt: 418.4 g/mol
InChI Key: KOWMJRJXZMEZLD-UHFFFAOYSA-N
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Description

Syringaresinol is a lignan that is 7,9’:7’,9-diepoxylignane substituted by hydroxy groups at positions 4 and 4’ and methoxy groups at positions 3, 3’, 5 and 5’ respectively . It has a role as a plant metabolite and is found in various organisms such as Sarcopyramis nepalensis, Raphanus sativus var. sativus .


Synthesis Analysis

Syringaresinol can be produced through a one-pot biocatalytic cascade reaction. This process consumes dihydrosinapyl alcohol, which can be produced renewably from the lignocellulosic material. A variant of eugenol oxidase was engineered for the oxidation of dihydrosinapyl alcohol into sinapyl alcohol with good conversion and chemoselectivity . The subsequent oxidative dimerization of sinapyl alcohol into syringaresinol was achieved using horseradish peroxidase .


Molecular Structure Analysis

The molecular formula of Syringaresinol is C22H26O8 . The IUPAC name is 4- [6- (4-hydroxy-3,5-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro [3,4-c]furan-3-yl]-2,6-dimethoxyphenol . The molecular weight is 418.4 g/mol .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Syringaresinol include the oxidation of dihydrosinapyl alcohol into sinapyl alcohol and the oxidative dimerization of sinapyl alcohol into syringaresinol .


Physical And Chemical Properties Analysis

Syringaresinol has a molecular weight of 418.4 g/mol . It is a lignan, a polyphenol, an aromatic ether, a furofuran, and a polyether .

Scientific Research Applications

Cardioprotective Effects in Diabetic Cardiomyopathy

Syringaresinol has demonstrated significant potential in treating diabetic cardiomyopathy. A study by (Li et al., 2020) found that syringaresinol improved cardiac dysfunction, prevented cardiac hypertrophy and fibrosis, and suppressed macrophage infiltration and oxidative stress in type 1 diabetic mice.

Anticancer Properties

In cancer research, syringaresinol has shown promising results. (Park et al., 2008) discovered that syringaresinol inhibited the proliferation of human promyelocytic leukemia cells by inducing G1 arrest and apoptosis.

Renewable Poly(hydroxy)urethanes Synthesis

Syringaresinol's application extends to material science, particularly in creating eco-friendly polymers. (Janvier et al., 2017) explored its use in synthesizing Non-Isocyanate PolyUrethanes (NIPUs), revealing its potential as an alternative to toxic bisphenol-A (BPA).

Protective Effect in Diabetic Nephropathy

Further demonstrating its therapeutic potential, syringaresinol was found to have a protective role in diabetic nephropathy. (Ji et al., 2022) showed that it could improve kidney function and reduce oxidative stress in a rat model.

Promotion of Neuronal Differentiation

Syringaresinol also holds promise in neurology. (Yamazaki et al., 1994) found that it could induce neuronal differentiation in PC12h cells, suggesting potential applications in neurodegenerative diseases.

Modulation of Gut Microbiota and Immunosenescence

An intriguing aspect of syringaresinol is its impact on aging. (Cho et al., 2016) found that it modulated the gut microbiota and delayed immunosenescence in middle-aged mice.

Neuromodulating Agent

In the field of neuropharmacology, syringaresinol was identified as a neuromodulating agent. (Cho et al., 2018) observed that it suppressed excitatory synaptic transmission and epileptic activity in the hippocampus.

Safer Alternative for Epoxy-Amine Resins

Syringaresinol's role in safer material synthesis was further highlighted by (Janvier et al., 2017), demonstrating its use as a renewable and safer alternative to Bisphenol A for epoxy-amine resins.

Safety And Hazards

When handling Syringaresinol, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition .

properties

IUPAC Name

4-[6-(4-hydroxy-3,5-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2,6-dimethoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26O8/c1-25-15-5-11(6-16(26-2)19(15)23)21-13-9-30-22(14(13)10-29-21)12-7-17(27-3)20(24)18(8-12)28-4/h5-8,13-14,21-24H,9-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOWMJRJXZMEZLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C2C3COC(C3CO2)C4=CC(=C(C(=C4)OC)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Lirioresinol A
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038928
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Syringaresinol

CAS RN

1177-14-6, 21453-71-4
Record name 4-[(1R,3aS,4R,6aS)-4-(4-hydroxy-3,5-dimethoxyphenyl)-hexahydrofuro[3,4-c]furan-1-yl]-2,6-dimethoxyphenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Lirioresinol A
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038928
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

210 - 211 °C
Record name Lirioresinol A
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038928
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7,150
Citations
BH Chung, S Kim, JD Kim, JJ Lee, YY Baek… - … & molecular medicine, 2012 - nature.com
… We further determined whether syringaresinol increases NO production in an ex vivo vessel model using isolated mouse aortas. Syringaresinol-treated mouse aortic rings significantly …
Number of citations: 50 www.nature.com
BY Park, SR Oh, KS Ahn, OK Kwon, HK Lee - International …, 2008 - Elsevier
… We show by western blot analysis, that the (−)-syringaresinol-… treatment with (−)-syringaresinol for 24 h was demonstrated by … (−)-Syringaresinol also induced cytochrome c release and …
Number of citations: 60 www.sciencedirect.com
VK Bajpai, MB Alam, KT Quan, MK Ju, R Majumder… - Scientific reports, 2018 - nature.com
… effects of (+)-syringaresinol (SGRS), a … , (+)-syringaresinol was also isolated as a major compound. In addition, Cai et al. also reported isolation and characterization of (+)-syringaresinol …
Number of citations: 46 www.nature.com
W Choi, HS Kim, SH Park, D Kim, YD Hong… - Journal of Ginseng …, 2022 - Elsevier
… (A) Chemical structure of syringaresinol and 3-Methyladenin (Left panel) and analysis profile of syringaresinol by HPLC (Right panel). (B, C, and D) Following SYR (100 and 200 μg/mL) …
Number of citations: 19 www.sciencedirect.com
M Janvier, L Hollande, AS Jaufurally, M Pernes… - …, 2017 - Wiley Online Library
… endocrine disruption for syringaresinol. Its glycidylation … syringaresinol‐based resins, similar to bisphenol A (BPA). All these results undoubtedly confirmed the potential of syringaresinol …
X Wang, D Wang, B Deng, L Yan - International Immunopharmacology, 2023 - Elsevier
Osteoarthritis (OA) is a now regarded as a worldwide whole joint disease with synovial inflammation, cartilage degeneration, and subchondral sclerosis. Non-steroidal anti-inflammatory …
Number of citations: 1 www.sciencedirect.com
MA Ouyang, YS Wein, ZK Zhang… - Journal of agricultural …, 2007 - ACS Publications
… By comparison of the above 1 H NMR data with those of syringaresinol-O-β-glucopyranoside ( 15), compound 4 was determined to be a derivative of syringaresinol-O-β-…
Number of citations: 111 pubs.acs.org
JH Oh, YH Joo, F Karadeniz, J Ko, CS Kong - International journal of …, 2020 - mdpi.com
… of syringaresinol against UVA-induced changes in MMP and collagen production in the skin. In addition, syringaresinol … Overall, the present study showed that syringaresinol has UVA-…
Number of citations: 41 www.mdpi.com
Y Guo, L Alvigini, M Saifuddin, B Ashley… - ACS …, 2023 - ACS Publications
… syringaresinol was achieved. Conditions for the one-pot, two-enzyme synthesis were optimized, and a high yield of syringaresinol … efficient production of syringaresinol from a compound …
Number of citations: 0 pubs.acs.org
S Cho, M Cho, J Kim, M Kaeberlein, SJ Lee, Y Suh - Oncotarget, 2015 - ncbi.nlm.nih.gov
… The beneficia1 effects exerted by syringaresinol were dependent on FOXO3, which we … expression in response to syringaresinol treatment. In addition, syringaresinol has been shown to …
Number of citations: 43 www.ncbi.nlm.nih.gov

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